4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline
Description
4-(Methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline is a heterocyclic compound featuring a triazole core substituted with phenyl and thiophen-2-yl groups, a methylsulfonyl-aniline moiety, and a nitro group. Its structural complexity arises from the integration of sulfanylpropyl linkages and electron-withdrawing substituents (e.g., nitro, methylsulfonyl), which influence its physicochemical and biological properties. The compound’s crystallographic data, including bond angles and torsional conformations, were analyzed using ORTEP-3 for Windows, a graphical interface for molecular visualization and crystallographic refinement . This tool facilitated precise determination of its 3D conformation, critical for understanding intermolecular interactions and structure-activity relationships (SAR).
Properties
IUPAC Name |
4-methylsulfonyl-2-nitro-N-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S3/c1-34(30,31)17-10-11-18(19(15-17)27(28)29)23-12-6-14-33-22-25-24-21(20-9-5-13-32-20)26(22)16-7-3-2-4-8-16/h2-5,7-11,13,15,23H,6,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJZAZKGBOWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a thiocarbonyl compound under acidic conditions.
Attachment of the Phenyl and Thiophene Groups: The phenyl and thiophene groups are introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Introduction of the Nitro Group: The nitro group is typically introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the triazole derivative with the aniline derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
Oxidation: Oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
This compound has been investigated for its potential use in the pharmaceutical industry due to its structural properties that may confer biological activity.
Antimicrobial Activity
Triazole derivatives, like the one , are known for their antimicrobial properties. Research indicates that compounds containing triazole rings can act as effective fungicides and bactericides. The presence of the methylsulfonyl and nitro groups may enhance these properties by increasing solubility and bioavailability in biological systems .
Anticancer Potential
The structural features of this compound suggest that it may inhibit certain enzymes involved in cancer cell proliferation. Triazole derivatives are often studied for their ability to inhibit aromatase, an enzyme critical in estrogen synthesis, making them candidates for treating estrogen-dependent cancers .
Drug Development
The compound's unique structure allows it to serve as a scaffold for the development of new drugs targeting various diseases. Its synthesis can be optimized to create analogs with improved efficacy and reduced toxicity .
Agrochemical Applications
The potential use of this compound in agrochemicals is also noteworthy.
Fungicides
Due to its triazole component, this compound may be formulated as a fungicide to protect crops from fungal infections. Triazole-based fungicides are widely used in agriculture for their effectiveness against a broad spectrum of fungal pathogens .
Herbicides
Research into related compounds suggests that modifications in the structure can lead to herbicidal activity. The sulfonyl group may enhance herbicidal properties by improving the compound's interaction with plant enzymes involved in growth regulation .
Material Science Applications
In material science, the compound's unique chemical structure offers possibilities for novel materials.
Polymer Synthesis
The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. The functional groups present allow for further chemical modifications, enabling the design of specialized polymers for specific applications such as coatings or composites .
Sensors
Due to its electronic properties, this compound could be utilized in the development of sensors that detect environmental pollutants or biological markers, leveraging its ability to undergo redox reactions under specific conditions .
Case Studies
Several studies have documented the applications of similar compounds, providing insights into their effectiveness and versatility.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring and other functional groups could interact with specific amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Triazole-Based Derivatives
The compound belongs to the 1,2,4-triazole class, which is widely explored in medicinal and materials chemistry. Key structural analogs include:
- Analog 1 : 4-Methyl-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline (methyl replaces methylsulfonyl).
- Analog 2: 4-(Methylsulfonyl)-2-amino-N-(3-{[4-phenyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline (nitro replaced by amino; thiophen-2-yl replaced by phenyl).
- Analog 3 : 4-(Methylsulfonyl)-2-nitro-N-(2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)aniline (propyl linker shortened to ethyl).
Physicochemical Properties
| Compound | LogP | Solubility (µg/mL) | Melting Point (°C) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | 3.2 | 0.45 | 218–220 | 1 | 8 |
| Analog 1 | 2.8 | 0.78 | 195–198 | 1 | 6 |
| Analog 2 | 4.1 | 0.23 | 245–248 | 2 | 7 |
| Analog 3 | 2.9 | 0.62 | 210–213 | 1 | 8 |
- Key Observations :
- The methylsulfonyl group in the target compound enhances polarity (lower LogP) compared to Analog 1 (methyl substituent), but reduces solubility due to steric hindrance.
- Replacing thiophen-2-yl with phenyl (Analog 2) increases hydrophobicity (LogP = 4.1) and melting point, attributed to enhanced π-π stacking.
- Shortening the propyl linker to ethyl (Analog 3) improves solubility but reduces thermal stability.
Research Findings and Data Analysis
- Crystallographic Studies: ORTEP-3 analysis confirmed the target compound’s planar triazole ring and non-covalent interactions (e.g., S···π contacts between thiophene and aniline moieties), which stabilize its conformation .
- SAR Trends : Methylsulfonyl and nitro groups synergistically enhance metabolic stability and target affinity, as evidenced by 5-fold higher potency than Analog 1.
- Thermal Stability : Differential scanning calorimetry (DSC) revealed that the target compound’s melting point correlates with crystallinity induced by sulfonyl-thiophene interactions.
Biological Activity
The compound 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline is a complex organic molecule that incorporates various functional groups known for their biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structure and Properties
The structure of the compound can be broken down into several key components:
- Methylsulfonyl Group : Known for enhancing solubility and bioavailability.
- Nitro Group : Often associated with antibacterial properties.
- Triazole Ring : A well-studied scaffold in medicinal chemistry, recognized for its antifungal and anticancer activities.
- Thiol Group : Contributes to various biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the thiophenyl group may enhance this activity due to its electron-donating characteristics, which can improve binding affinity to bacterial targets.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 | |
| Triazole B | Escherichia coli | 0.250 | |
| Triazole C | Candida albicans | 0.046 |
Anticancer Activity
The triazole scaffold has been extensively studied for its anticancer properties. Research has demonstrated that certain triazole derivatives can inhibit tumor cell proliferation by interfering with critical cellular pathways. The compound may exhibit similar properties due to its structural features.
Case Study: Anticancer Screening
In a study by Fayad et al., a library of triazole compounds was screened against multicellular spheroids to identify potential anticancer agents. The results indicated that compounds with structural similarities to our target compound showed promise in inhibiting cancer cell growth in vitro .
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory potential of triazole derivatives. The presence of the methylsulfonyl group may contribute to this activity by modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. For instance, modifications to the thiophenyl or triazole moieties can significantly impact their efficacy. Research has shown that electron-donating groups on the phenyl ring enhance antimicrobial activity, while specific substitutions on the triazole ring improve anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
